4-(2,3-Dichlorophenoxy)benzoic acid

Vue d'ensemble

Description

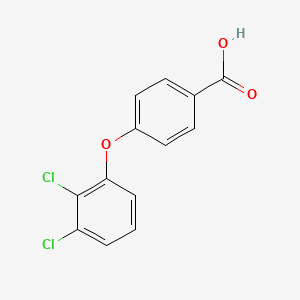

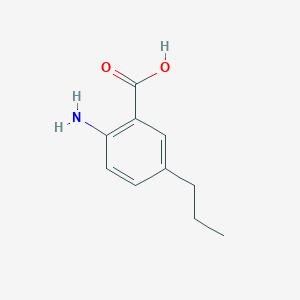

“4-(2,3-Dichlorophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H8Cl2O3 . It has a molecular weight of 283.11 .

Molecular Structure Analysis

The molecular structure of “4-(2,3-Dichlorophenoxy)benzoic acid” consists of a benzoic acid group attached to a dichlorophenoxy group . The InChI code for this compound is 1S/C13H8Cl2O3/c14-10-2-1-3-11(12(10)15)18-9-6-4-8(5-7-9)13(16)17/h1-7H,(H,16,17) .Physical And Chemical Properties Analysis

“4-(2,3-Dichlorophenoxy)benzoic acid” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Organic Synthesis

4-(2,3-Dichlorophenoxy)benzoic acid: is utilized in organic synthesis as a precursor for the production of various organic compounds. Its dichlorophenoxy group is reactive and can undergo nucleophilic substitution reactions, making it valuable for synthesizing complex molecules in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of drug candidates. It’s particularly useful in the development of molecules that target specific receptors or enzymes within the body, contributing to the creation of new medications .

Agricultural Chemistry

This acid derivative is explored in the development of herbicides and pesticides. Its structure allows for the creation of compounds that can selectively target and control weed growth, aiding in crop protection strategies .

Material Science

In material science, 4-(2,3-Dichlorophenoxy)benzoic acid is investigated for its potential in creating new polymers with unique properties, such as enhanced durability or thermal stability .

Environmental Science

Researchers study this compound for its role in environmental remediation processes. It may be used to synthesize agents that can degrade pollutants or toxins in the environment, contributing to cleaner ecosystems .

Analytical Chemistry

The compound finds applications in analytical chemistry as a standard or reagent. It can be used to calibrate instruments or as a reactant in assays to detect the presence of other substances .

Biochemistry

In biochemistry, it’s used to understand biochemical pathways and interactions. Its incorporation into metabolic studies can help elucidate the role of similar compounds in biological systems .

Pharmacology

4-(2,3-Dichlorophenoxy)benzoic acid: is significant in pharmacology for the development of therapeutic agents. It can act as an inhibitor or activator of certain biological pathways, leading to potential treatments for diseases .

Safety and Hazards

The safety information for “4-(2,3-Dichlorophenoxy)benzoic acid” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, are used as herbicides and function by mimicking the plant hormone auxin . This suggests that 4-(2,3-Dichlorophenoxy)benzoic acid may also target auxin receptors or transporters in plants.

Mode of Action

These compounds typically bind to auxin receptors, leading to changes in gene expression that can disrupt plant growth and development .

Biochemical Pathways

It is known that auxin-like compounds can affect a variety of pathways related to plant growth and development, including cell division, cell elongation, and differentiation . These effects are mediated by changes in gene expression triggered by the binding of the compound to auxin receptors.

Pharmacokinetics

It is known that similar compounds, such as benzoic acid, are conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 4-(2,3-Dichlorophenoxy)benzoic acid may have similar ADME properties.

Result of Action

It is likely that, like other auxin-like compounds, it disrupts normal plant growth and development by altering gene expression . This can lead to a variety of effects, including changes in cell division, cell elongation, and differentiation.

Action Environment

The action, efficacy, and stability of 4-(2,3-Dichlorophenoxy)benzoic acid are likely to be influenced by a variety of environmental factors. For example, the compound’s activity may be affected by factors such as temperature, pH, and the presence of other chemicals. Additionally, the compound’s stability may be influenced by factors such as light exposure and storage conditions .

Propriétés

IUPAC Name |

4-(2,3-dichlorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3/c14-10-2-1-3-11(12(10)15)18-9-6-4-8(5-7-9)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGDYYPHNSLNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dichlorophenoxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1517230.png)

![3-Amino-1-[2-(propan-2-yl)phenyl]thiourea](/img/structure/B1517242.png)

![2-[4-(Methanesulfonyloxy)phenyl]acetic acid](/img/structure/B1517247.png)

![6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1517249.png)